molecular formula C10H9FO3 B1399427 Methyl 4-acetyl-3-fluorobenzoate CAS No. 1059549-72-2

Methyl 4-acetyl-3-fluorobenzoate

Cat. No. B1399427
CAS RN: 1059549-72-2
M. Wt: 196.17 g/mol
InChI Key: JVYMDXUYSNUJKF-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-3-fluorobenzoate” is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “Methyl 4-acetyl-3-fluorobenzoate” is 1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 . The exact molecular structure is not available in the searched resources.


Physical And Chemical Properties Analysis

“Methyl 4-acetyl-3-fluorobenzoate” is a solid in physical form . The compound “Methyl 4-fluorobenzoate” has a boiling point of 90-92 °C/20 mmHg and a density of 1.192 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 4-acetyl-3-fluorobenzoate is involved in the synthesis of various compounds with biological activity. For instance, it contributes to the creation of hydrazide–hydrazones and 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which have been studied for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antimicrobial Activity

Research has also highlighted its role in developing compounds with potential antimicrobial properties. For example, some hydrazones derived from 4-fluorobenzoic acid hydrazide exhibit significant antimicrobial activities against various bacterial and fungal pathogens (Rollas et al., 2002).

Neuroprotective Effects

In the field of neurology, derivatives of methyl 4-acetyl-3-fluorobenzoate, such as methyl 3,4-dihydroxybenzoate, have been studied for their neuroprotective effects against oxidative damage in human neuroblastoma cells, highlighting their potential in neuroprotective therapy (Cai et al., 2016).

Biodegradation and Environmental Studies

The compound also plays a role in environmental studies, such as its use in understanding the biodegradation processes of phenolic compounds in anaerobic conditions (Londry & Fedorak, 1993).

Chemical Analysis and Synthetic Applications

Methyl 4-acetyl-3-fluorobenzoate is used in synthetic chemistry for various purposes, including the synthesis of fluorescent sensors for metal ion detection, showcasing its application in chemical analysis and material science (Ye et al., 2014).

Safety and Hazards

The safety data sheet for “Methyl 4-acetyl-3-fluorobenzoate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-acetyl-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYMDXUYSNUJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-3-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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